molecular formula C4H5N3O2 B7784541 CID 26385

CID 26385

Cat. No. B7784541
M. Wt: 127.10 g/mol
InChI Key: WSYOWIMKNNMEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 26385, also known as 4-Methyl-5-nitroimidazole, is a chemical compound with the molecular formula C4H5N3O2 . It is also known by other names such as 5-methyl-4-nitro-1H-imidazole . The compound is represented by the SMILES notation CC1=C(N=CN1)N+=O .


Molecular Structure Analysis

The molecular structure of CID 26385 can be represented by the InChI Key WSYOWIMKNNMEMZ-UHFFFAOYSA-N . The compound has a molecular weight of 127.10 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving CID 26385 are not available, the study of similar compounds often involves the use of fragmentation spectra to reveal functionalities, motifs, scaffolds, and even natural product families .


Physical And Chemical Properties Analysis

CID 26385 is a crystalline powder or powder . It has a molecular weight of 127.10 g/mol and a molecular formula of C4H5N3O2 . The compound is packaged in a glass bottle .

Safety and Hazards

The safety data for CID 26385 indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

5-methyl-4-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYOWIMKNNMEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 26385

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